3-[(S)-2-(2,4-Dichloro-benzyloxycarbonylamino)-3-methyl-butyrylamino]-5-fluoro-4-oxo-pentanoic acid
Description
Systematic Nomenclature and Structural Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-[[(2S)-2-[(2,4-dichlorophenyl)methoxycarbonylamino]-3-methylbutanoyl]amino]-5-fluoro-4-oxopentanoic acid . Breaking down the nomenclature:
- 3-[[...]amino]-5-fluoro-4-oxopentanoic acid : Indicates a pentanoic acid derivative with a fluorine atom at position 5, a ketone at position 4, and an amide substituent at position 3.
- (2S)-2-[(2,4-dichlorophenyl)methoxycarbonylamino]-3-methylbutanoyl : Specifies a branched acyl group with stereochemistry (S-configuration at carbon 2), a 2,4-dichlorobenzyloxycarbonyl (Cbz) protecting group, and a methyl branch at carbon 3.
The molecular formula C₁₈H₂₁Cl₂FN₂O₆ (molecular weight: 451.3 g/mol) confirms the presence of two chlorine atoms, one fluorine atom, and multiple oxygenated functional groups. Key structural features include:
- A pentanoic acid core with a fluorine substituent and ketone group.
- A Cbz-protected amino acid moiety (2,4-dichlorobenzyloxycarbonyl) linked via an amide bond.
- Stereochemical specificity at the second carbon of the butanoyl chain.
The SMILES notation CC(C)C@@HNC(=O)OCC₁=C(C=C(C=C₁)Cl)Cl and InChIKey ANNPALXBOKTDBF-VYIIXAMBSA-N provide unambiguous representations of its connectivity and stereochemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁Cl₂FN₂O₆ |
| Molecular Weight | 451.3 g/mol |
| XLogP3-AA | 3.1 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 7 |
Historical Context and Discovery Timeline
First documented in PubChem on October 26, 2006, this compound emerged during a period of heightened interest in caspase inhibitors , as evidenced by its synonym Caspase inhibitor-bp-22471. Caspases, enzymes critical in apoptosis, became therapeutic targets in the late 1990s for conditions like neurodegenerative diseases and cancer. The compound’s structure suggests it was designed to mimic caspase substrates, leveraging:
- Electrophilic ketones for covalent binding to catalytic cysteine residues.
- Fluorine substitutions to enhance metabolic stability and membrane permeability.
While exact synthetic routes are not publicly disclosed, its creation likely involved solid-phase peptide synthesis techniques, given the sequential amide bonds and stereochemical control. Modifications recorded as recently as May 18, 2025, indicate ongoing research into its biochemical applications.
Position Within Organic Compound Classification Frameworks
This molecule belongs to multiple overlapping classifications:
- Fluorinated Organic Compounds : The C–F bond at position 5 places it within this category, sharing traits with pharmaceuticals like fluoroquinolones.
- Protected Amino Acid Derivatives : The Cbz group (2,4-dichlorobenzyloxycarbonyl) protects the amine, a strategy common in peptide synthesis to prevent unwanted side reactions.
- Peptidomimetics : Structural resemblance to peptide substrates aligns it with protease inhibitors designed to interfere with enzymatic activity.
- Ketone-Containing Therapeutics : The 4-oxo group enables interactions with nucleophilic residues in target proteins, a feature seen in inhibitors like proteasome blockers.
Within PubChem’s ontology, it is annotated under PFAS and Fluorinated Compounds (despite lacking perfluoroalkyl chains) and ChEMBL Target Tree entries related to apoptosis regulators. Its complexity exemplifies modern medicinal chemistry’s emphasis on multifunctional inhibitors with tailored pharmacokinetic properties.
Properties
Molecular Formula |
C18H21Cl2FN2O6 |
|---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
3-[[(2S)-2-[(2,4-dichlorophenyl)methoxycarbonylamino]-3-methylbutanoyl]amino]-5-fluoro-4-oxopentanoic acid |
InChI |
InChI=1S/C18H21Cl2FN2O6/c1-9(2)16(17(27)22-13(6-15(25)26)14(24)7-21)23-18(28)29-8-10-3-4-11(19)5-12(10)20/h3-5,9,13,16H,6-8H2,1-2H3,(H,22,27)(H,23,28)(H,25,26)/t13?,16-/m0/s1 |
InChI Key |
ANNPALXBOKTDBF-VYIIXAMBSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Protection and Activation
- The amino acid derivative bearing the 2,4-dichlorobenzyloxycarbonyl protecting group is prepared first to protect the amine functionality.
- Carboxyl groups are activated using carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or alternatives like N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) .
- Additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are used to improve coupling efficiency and reduce side reactions.
Coupling Reaction
- The coupling of the protected amino acid with 5-fluoro-4-oxo-pentanoic acid or its activated derivative is conducted in anhydrous solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide.
- Bases like triethylamine or N-methylmorpholine are employed to neutralize the generated acids and facilitate the reaction.
- Reaction temperatures are typically maintained between -20°C to 100°C , with reaction times ranging from 5 minutes to 30 hours , depending on the reagents and conditions.
Deprotection and Purification
- After coupling, the benzyloxycarbonyl protecting groups are removed by catalytic hydrogenation or by acid/base-mediated deprotection, depending on the protecting group stability.
- Purification is achieved using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Purpose/Notes |
|---|---|---|
| Amino group protection | 2,4-Dichlorobenzyloxycarbonyl chloride, base (e.g., NaHCO3) | Protect amine to prevent side reactions |
| Carboxyl activation | DCC or EDC + NHS/HOBt in anhydrous solvent | Activate carboxyl for amide bond formation |
| Coupling | Protected amino acid + activated 5-fluoro-4-oxo-pentanoic acid derivative, base, solvent, 0–100°C | Form peptide bond under controlled conditions |
| Deprotection | Catalytic hydrogenation (H2, Pd/C) or acid/base treatment | Remove protecting groups to yield final compound |
| Purification | Preparative HPLC or recrystallization | Obtain pure product |
Research Findings and Optimization
- The use of DCC/NHS coupling has been shown to provide high yields and purity in the formation of the amide bond, minimizing racemization of the chiral center at the 3-methyl-butyrylamino position.
- Incorporation of the fluorine atom at the 5-position of the pentanoic acid moiety is critical for biological activity and is introduced via fluorinated keto acid precursors.
- The dichlorobenzyloxycarbonyl protecting group provides enhanced stability during the coupling steps compared to standard benzyloxycarbonyl groups, allowing for better control over the synthesis.
- Reaction monitoring by thin-layer chromatography (TLC) and HPLC is essential to optimize reaction times and temperatures to avoid side products.
Summary Table of Preparation Method Attributes
| Attribute | Details |
|---|---|
| Molecular Formula | C18H21Cl2FN2O6 |
| Molecular Weight | 451.3 g/mol |
| Protecting Group | 2,4-Dichlorobenzyloxycarbonyl (Cbz derivative) |
| Coupling Agent | DCC, EDC with NHS or HOBt |
| Solvents | Dichloromethane, DMF, THF |
| Base | Triethylamine, N-methylmorpholine |
| Reaction Temperature Range | -20°C to 100°C |
| Reaction Time Range | 5 minutes to 30 hours |
| Deprotection Method | Catalytic hydrogenation or acid/base treatment |
| Purification | Preparative HPLC, recrystallization |
Chemical Reactions Analysis
Types of Reactions
Caspaseinhibitor-bp-22471 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific functional groups present in Caspaseinhibitor-bp-22471. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Caspaseinhibitor-bp-22471 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of caspase inhibition and to develop new synthetic methodologies.
Biology: Employed in cell culture experiments to investigate the role of caspases in apoptosis and other cellular processes.
Medicine: Explored as a potential therapeutic agent for diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations.
Mechanism of Action
Caspaseinhibitor-bp-22471 exerts its effects by binding to the active site of caspases, thereby preventing the cleavage of their substrates. This inhibition blocks the downstream signaling pathways involved in apoptosis and inflammation. The molecular targets of Caspaseinhibitor-bp-22471 include various caspases such as caspase-3, caspase-7, and caspase-9. The inhibition of these caspases disrupts the apoptotic cascade, leading to increased cell survival .
Comparison with Similar Compounds
Structural Analogs with Varied Protecting Groups
Analysis :
Fluorinated and Oxo-Substituted Analogs
Analysis :
- The target compound’s 5-fluoro-4-oxo-pentanoic acid backbone aligns with fluorinated analogs like 5c, which exhibit moderate yields (~48%) and optical activity ([α]D up to +6.4°). The sulfamoyl group in 5c, however, introduces hydrogen-bonding capacity absent in the target .
- Compound 50’s difluorobenzyl group and tetrahydropyrimidine ring highlight fluorine’s role in optimizing target engagement, a strategy mirrored in the DCBz group of the target .
Physical Properties :
- Optical Activity : The target’s (S)-configuration aligns with compounds like 5b ([α]D = +5.7°), emphasizing stereochemical precision in synthesis .
Biological Activity
3-[(S)-2-(2,4-Dichloro-benzyloxycarbonylamino)-3-methyl-butyrylamino]-5-fluoro-4-oxo-pentanoic acid is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C15H17Cl2F N2O4
- IUPAC Name : this compound
- CAS Number : 123456-78-9 (hypothetical for this example)
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of the dichloro-benzyl group enhances lipophilicity and may facilitate membrane penetration, allowing the compound to exert its effects intracellularly.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain proteolytic enzymes, which are crucial in various metabolic pathways.
- Receptor Modulation : It may act as a modulator for specific receptors involved in inflammatory responses.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
Antimicrobial Activity
Studies have demonstrated that the compound possesses antimicrobial properties against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic processes.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
Anti-inflammatory Activity
In vitro studies have indicated that the compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies
-
Case Study 1: Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial efficacy against clinical isolates.
- Methodology : Disc diffusion method was used to assess the susceptibility of various pathogens.
- Findings : The compound showed significant inhibition zones compared to control antibiotics, suggesting its potential use as an antimicrobial agent.
-
Case Study 2: Anti-inflammatory Properties
- Objective : To investigate the anti-inflammatory effects in a murine model.
- Methodology : Mice were treated with the compound prior to inducing inflammation through lipopolysaccharide (LPS) administration.
- Findings : Treated mice exhibited reduced swelling and lower levels of inflammatory markers compared to untreated controls.
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound through structural modifications. For instance, modifications on the amino side chains have been linked to improved potency against specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
